N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Description
N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a cyanomethyl group attached to the nitrogen of the acetamide core. The acetamide is further linked to a piperazine ring substituted at the 4-position with an oxolane-2-carbonyl moiety (tetrahydrofuran-2-carbonyl group). While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-acetamide derivatives) are frequently studied for antimicrobial, antifungal, and anti-inflammatory activities .
Properties
IUPAC Name |
N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c14-3-4-15-12(18)10-16-5-7-17(8-6-16)13(19)11-2-1-9-20-11/h11H,1-2,4-10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVXTGHMDTYRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyanomethyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a piperazine moiety and a cyanomethyl group. The structural formula can be represented as follows:
Key Features
- Piperazine Ring: Commonly found in many pharmaceuticals, contributing to various biological activities.
- Cyanomethyl Group: Known for its role in enhancing the reactivity of compounds.
- Oxolane Carbonyl: May influence the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on piperazine derivatives have shown their ability to inhibit cancer cell proliferation and induce apoptosis. The specific mechanisms often involve modulation of kinase activity, which is crucial in cancer signaling pathways.
Case Study: Piperazine Derivatives
A study explored the anticancer activity of various piperazine derivatives, revealing that modifications at the piperazine nitrogen could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating strong biological activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Piperazine Derivative A | 0.5 | MCF-7 (Breast) |
| Piperazine Derivative B | 1.2 | HeLa (Cervical) |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Inhibitors targeting specific enzymes involved in metabolic pathways can lead to therapeutic benefits in various diseases.
The proposed mechanism involves binding to the active site of target enzymes, thereby inhibiting their activity. For example, compounds with similar functionalities have been shown to inhibit kinases involved in tumor growth and survival.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects. Research focusing on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases.
Pharmacological Studies
Several pharmacological studies have been conducted to assess the biological activity of related compounds. These studies often utilize in vitro assays to evaluate cytotoxicity, enzyme inhibition, and receptor binding affinity.
Example Findings
- Cytotoxicity Assays: Compounds were tested against various cancer cell lines, showing promising results with selective toxicity.
- Enzyme Activity: Compounds demonstrated significant inhibition of specific kinases involved in cancer progression.
Toxicological Assessments
Toxicological profiles are crucial for understanding the safety and efficacy of new compounds. Studies have assessed the acute and chronic toxicity of piperazine derivatives, indicating a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues with Piperazine-Acetamide Cores
The compound shares structural homology with several piperazine-linked acetamides, differing primarily in substituents on the piperazine ring and the acetamide’s nitrogen. Key comparisons include:
Structural Insights :
- Lipophilicity : The oxolane substituent offers moderate lipophilicity compared to aromatic groups like phenyl or benzothiazole, which may influence membrane permeability.
- Pharmacophore Diversity : Thiazole (), benzothiazole (), and fluorophenyl () substituents are associated with diverse biological activities, suggesting the target compound’s versatility in drug design.
Pharmacological and Physicochemical Comparisons
- Antimicrobial Activity : Compounds with benzothiazole-sulfonylpiperazine (e.g., Ravindra et al.’s derivatives ) show potent gram-positive and antifungal activity. The target compound’s oxolane group may reduce antimicrobial efficacy compared to sulfonyl or halogenated analogs but improve metabolic stability.
- Anti-inflammatory Potential: Thiazole-containing analogs () inhibit matrix metalloproteinases (MMPs), critical in inflammation. The cyanomethyl group’s polarity might enhance solubility, favoring topical or systemic applications.
- Synthetic Accessibility: The cyanomethyl group can be introduced via diazonium coupling (similar to ), while oxolane-2-carbonyl may require specialized acylating agents.
Metabolic and Stability Profiles
- Oxidative Metabolism : Piperazine rings are prone to oxidation, but the oxolane-2-carbonyl group may shield the nitrogen, reducing susceptibility compared to unsubstituted piperazines .
- Cyanomethyl Stability: The nitrile group is metabolically stable under physiological conditions, contrasting with ester or amide moieties in compounds like (4-chlorophenyl-methoxyphenyl analog).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
